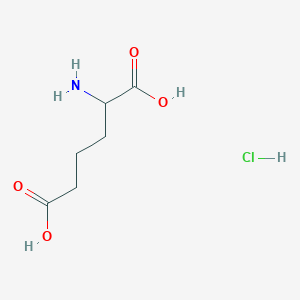

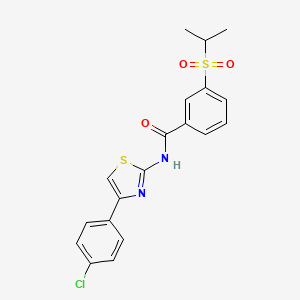

![molecular formula C14H21NO3 B2865628 9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester CAS No. 1028320-34-4](/img/structure/B2865628.png)

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Acid-Catalyzed Reactions and Ring Expansion

One study focused on the acid-catalyzed reactions of 1-Oxadispiro[2.1.2.2]nonane, leading to various hydroxy esters and unsaturated alcohols, rationalized through standard carbenium ion chemistry. This research provides insights into the behavior of spirocyclic compounds under acid catalysis, which could be relevant for designing novel synthetic pathways in organic chemistry (Adam & Crämer, 1987).

Ring Opening Reactions and Synthesis

Another study explored the ring-opening reactions of 6-oxo-substituted spiro-pyrrolidinediones, demonstrating the synthesis of 4-substituted-1,5-dihydro-3-hydroxy-2-oxo-1,5-diphenyl-2H-pyrroles. This work contributes to the field of heterocyclic chemistry by showcasing methods to generate complex molecules with potential pharmaceutical applications (Emerson, Titus, & Jones, 1998).

Enantioselective Synthesis

Research on the enantioselective synthesis of a specific 2-Azabicyclo[3.3.1]nonane-9-carboxylic acid reveals a pathway to create a compound with an embedded Morphan motif. Such synthetic strategies are crucial for developing novel amino acids that can serve as building blocks in peptide chemistry and drug discovery (Garrido, Nieto, & Díez, 2013).

Heterocyclic Compounds Formation

A study on the reactions of azathiabenzene anion with electrophiles demonstrated the formation of novel heterocyclic compounds, highlighting the versatility of spiro compounds in creating structurally diverse molecules. This research can inform efforts in medicinal chemistry and the development of new therapeutic agents (Shimizu et al., 1992).

Spiroacetal Synthesis

The synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes from D-Glucose as novel structural motifs of spiroacetal natural products reveals the potential of these compounds in mimicking biologically active natural products. This research points to applications in developing new antibiotics and anticancer agents (Cuny, 2020).

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-oxo-9-azadispiro[2.1.25.33]decane-9-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-12(2,3)18-11(17)15-8-13(4-5-13)10(16)14(9-15)6-7-14/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOXVBNWRSTZPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(CC2)C(=O)C3(C1)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azadispiro[2.1.2.3]decane-9-carboxylic acid, 4-oxo-, 1,1-dimethylethyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

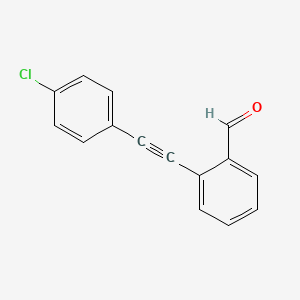

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide](/img/structure/B2865545.png)

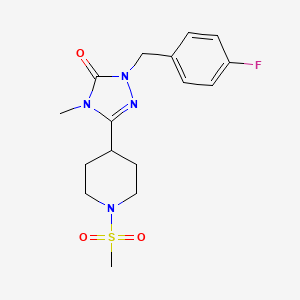

![{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine dihydrochloride](/img/structure/B2865546.png)

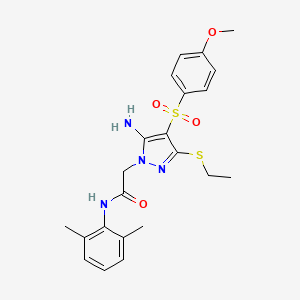

![(2E)-3-(dimethylamino)-1-(2,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2865550.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)

![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)

![2-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B2865554.png)

![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)

![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2865566.png)